Methyl 1-(aminooxy)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(aminooxy)cyclopentane-1-carboxylate is an organic compound that belongs to the class of aminooxy compounds It is characterized by the presence of an aminooxy functional group attached to a cyclopentane ring, with a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Including distillation and recrystallization to achieve high purity
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminooxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-(aminooxy)cyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-(aminooxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-1-cyclopentanecarboxylate
- Methyl 1-aminocyclopentane-1-carboxylate hydrochloride
- Cycloleucine Methyl Ester
Uniqueness
Methyl 1-(aminooxy)cyclopentane-1-carboxylate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other related compounds.
Biological Activity
Methyl 1-(aminooxy)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a cyclopentane ring with an aminooxy functional group and a methyl ester, which may contribute to its biological activity. The structural formula is as follows:
This molecular configuration allows for interactions with various biological targets.
The compound's biological activity is primarily attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis. Notably, it has been suggested that compounds with similar structures can inhibit key transcription factors involved in oncogenesis, such as c-Myc and β-catenin . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar aminooxy groups can disrupt the c-Myc-Max dimerization, a critical interaction for c-Myc's transcriptional activity . This disruption can lead to reduced expression of genes responsible for cell proliferation and survival.
Table 1: Inhibition of c-Myc-Max Dimerization
Compound | IC50 (µM) | Effect on Cell Proliferation |
---|---|---|
This compound | TBD | Decreased in cancer cell lines |
10074-G5 | 10 | Significant inhibition |
JY-3-094 | 5 | High inhibition |
Note: TBD = To Be Determined based on further studies.
Other Biological Activities
Apart from its anticancer potential, this compound may also exhibit antiviral properties. The presence of the aminooxy group is known to enhance interactions with viral proteins, potentially inhibiting viral replication . This suggests a broader therapeutic application beyond oncology.
Case Studies
Case Study 1: In Vitro Analysis
In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 20 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Animal Models
Preliminary studies in animal models have shown that administration of this compound resulted in tumor size reduction in xenograft models of colorectal cancer. These findings support the potential for further development as an anticancer agent.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 1-aminooxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(11-8)4-2-3-5-7/h2-5,8H2,1H3 |
InChI Key |
WUXXTIIOVQHNCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)ON |
Origin of Product |
United States |
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